molecular formula C8H19N B1595988 N-Ethylhexylamine CAS No. 20352-67-4

N-Ethylhexylamine

Cat. No.: B1595988
CAS No.: 20352-67-4
M. Wt: 129.24 g/mol
InChI Key: WSTNFGAKGUERTC-UHFFFAOYSA-N
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Description

N-Ethylhexylamine, also known as N-ethyl-1-hexanamine, is an organic compound with the molecular formula C8H19N. It is a secondary amine, characterized by an ethyl group attached to the nitrogen atom of hexylamine. This compound is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylhexylamine can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of nitriles or amides, followed by alkylation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of N-ethylhexylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a nucleophile in biochemical reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-Ethylhexylamine is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

N-ethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTNFGAKGUERTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338138
Record name N-Ethylhexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20352-67-4
Record name N-Ethylhexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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